Uridine triacetate

Description

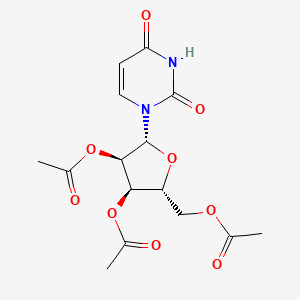

Uridine triacetate (Vistogard®) is an oral prodrug approved by the U.S. Food and Drug Administration (FDA) in December 2015 for the emergency treatment of fluorouracil (5-FU) or capecitabine overdose and early-onset severe toxicities (e.g., cardiotoxicity, neurotoxicity, or life-threatening gastrointestinal/hematologic adverse reactions) occurring within 96 hours of drug administration . It is a triacetylated derivative of uridine, designed to enhance bioavailability by bypassing rapid hepatic degradation. Upon ingestion, nonspecific esterases in the intestine and liver deacetylate this compound into uridine, which enters systemic circulation and competitively antagonizes toxic 5-FU metabolites like fluorouridine triphosphate (FUTP) .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961409 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-38-8 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine triacetate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine triacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triacétate d'uridine est synthétisé par acétylation de l'uridine. Le processus implique la réaction de l'uridine avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction se produit généralement à température ambiante et donne du triacétate d'uridine après purification .

Méthodes de production industrielle : La production industrielle du triacétate d'uridine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Le produit est ensuite soumis à des mesures de contrôle de qualité rigoureuses pour garantir sa conformité à l'utilisation médicale .

Analyse Des Réactions Chimiques

Types de réactions : Le triacétate d'uridine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la désacétylation et la substitution nucléophile .

Réactifs et conditions communs :

Hydrolyse : En présence d'eau et dans des conditions acides ou basiques, le triacétate d'uridine s'hydrolyse pour former de l'uridine et de l'acide acétique.

Désacétylation : La désacétylation enzymatique par les estérases dans l'organisme convertit le triacétate d'uridine en uridine.

Substitution nucléophile : Le triacétate d'uridine peut subir des réactions de substitution nucléophile avec divers nucléophiles dans des conditions appropriées.

Principaux produits formés : Le principal produit formé par l'hydrolyse et la désacétylation du triacétate d'uridine est l'uridine .

4. Applications de la recherche scientifique

Le triacétate d'uridine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers analogues et dérivés de nucléosides.

Médecine : Il est utilisé pour traiter l'orotacidurie héréditaire et comme antidote en cas de surdosage de fluorouracile ou de capécitabine.

5. Mécanisme d'action

Le triacétate d'uridine est un promédicament qui est désacétylé par des estérases non spécifiques dans l'organisme pour produire de l'uridine . L'uridine est en compétition avec les métabolites toxiques du fluorouracile, tels que le 5-fluoro-2'-désoxyuridine-5'-monophosphate et le 5-fluorouridine triphosphate, pour l'incorporation dans le matériel génétique des cellules non cancéreuses . Cette compétition réduit la toxicité et la mort cellulaire associées à ces métabolites, atténuant ainsi les effets indésirables du fluorouracile .

Composés similaires :

Cytidine : Un autre analogue de nucléoside ayant des propriétés biochimiques similaires.

Thymidine : Un analogue de nucléoside utilisé dans la synthèse de l'ADN.

Unicité du triacétate d'uridine : Le triacétate d'uridine est unique en ce qu'il permet de délivrer des quantités considérablement plus élevées d'uridine dans la circulation systémique par rapport à des doses équimolaires d'uridine elle-même . Cette propriété le rend particulièrement efficace dans le traitement des affections qui nécessitent des niveaux élevés d'uridine, telles que l'orotacidurie héréditaire et la toxicité au fluorouracile .

Applications De Recherche Scientifique

Uridine triacetate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and derivatives.

Biology: this compound is used in studies related to nucleic acid metabolism and pyrimidine biosynthesis.

Medicine: It is used to treat hereditary orotic aciduria and as an antidote for fluorouracil or capecitabine overdose.

Mécanisme D'action

Uridine triacetate is a prodrug that is deacetylated by nonspecific esterases in the body to yield uridine . Uridine competes with the toxic metabolites of fluorouracil, such as 5-fluoro-2’-deoxyuridine-5’-monophosphate and 5-fluorouridine triphosphate, for incorporation into the genetic material of non-cancerous cells . This competition reduces the toxicity and cell death associated with these metabolites, thereby mitigating the adverse effects of fluorouracil .

Comparaison Avec Des Composés Similaires

Key Studies :

- A historical cohort (n=25) of 5-FU overdose patients treated with BSC showed 16% survival, whereas this compound-treated patients (n=135) achieved 96% survival .

- Survival dropped to 37.5% when this compound was initiated >96 hours post-exposure, highlighting the narrow therapeutic window .

Uridine

This compound’s prodrug design overcomes these limitations:

| Parameter | This compound | Free Uridine | Evidence Source |

|---|---|---|---|

| Bioavailability | 4–6× higher | Low | |

| Plasma Uridine Levels | ≥70 μM (steady state) | Subtherapeutic | |

| Clinical Efficacy | 96% survival | Not established |

Pharmacokinetic Advantage : The acetyl groups in this compound prevent first-pass metabolism, enabling sustained therapeutic uridine concentrations .

Other Potential Compounds

No direct antidotes for 5-FU/capecitabine toxicity exist besides this compound. Investigational approaches include:

Contrasting Evidence and Limitations

A 2023 case report described two patients who survived 5-FU overdose with BSC alone, questioning this compound’s necessity in regions where it is unapproved (e.g., EU) . However, these cases involved lower overdose severity and normal DPD activity, unlike historical cohorts where overdoses were frequently fatal .

Key Clinical Trials and Regulatory Insights

Adverse Reactions : Vomiting (40%), nausea (32%), diarrhea (15%)—manageable and self-limiting .

Activité Biologique

Uridine triacetate (UTA), also known as PN401, is a prodrug of uridine that has gained prominence as an antidote for toxicity induced by fluorouracil (5-FU) and capecitabine, two commonly used chemotherapeutic agents. This article delves into the biological activity of this compound, its pharmacological properties, clinical applications, and relevant case studies.

This compound is converted in vivo to uridine, which plays a crucial role in nucleotide synthesis. The primary mechanism by which UTA exerts its protective effects involves:

- Competitive Inhibition : UTA increases uridine levels in the body, which competes with toxic metabolites of 5-FU (specifically, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP)). This competition reduces the incorporation of these toxic metabolites into RNA and DNA, thereby mitigating cellular damage and death caused by fluorouracil toxicity .

- Enhanced Bioavailability : UTA delivers uridine into systemic circulation at significantly higher concentrations than equivalent doses of uridine alone. Clinical studies have shown that UTA can achieve 4- to 6-fold greater uridine levels in plasma .

Pharmacokinetics

This compound is characterized by specific pharmacokinetic properties:

- Absorption and Distribution : Following oral administration, UTA reaches peak plasma concentrations (T_max) within 2 to 3 hours. It is widely distributed throughout the body and can cross the blood-brain barrier .

- Half-Life : The half-life of UTA ranges from 2 to 2.5 hours, with uridine being renally excreted and metabolized through pyrimidine catabolic pathways .

Clinical Applications

This compound is primarily indicated for:

- Emergency Treatment of Overdose : It is approved for the treatment of acute toxicities resulting from 5-FU or capecitabine overdose when administered within 96 hours post-exposure. Clinical studies have demonstrated a survival rate of approximately 96% among patients treated with UTA compared to only 16% in historical cohorts receiving supportive care alone .

- Delayed Toxicity Management : Recent case reports have highlighted the potential efficacy of UTA beyond the standard treatment window for patients experiencing delayed onset toxicity from fluoropyrimidines. For instance, a case involving a patient who developed encephalopathy 18 days after chemotherapy showed significant improvement after receiving UTA, suggesting its utility in managing late-onset toxicities .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Acute Toxicity Case : In a pooled analysis of two clinical studies involving 135 patients with fluoropyrimidine toxicity, those treated with UTA showed a dramatic improvement in survival rates and recovery times. About half resumed their chemotherapy regimens within three weeks following overdose .

- Delayed Onset Toxicity Case : A notable case involved a patient who experienced severe neurological symptoms due to delayed fluorouracil toxicity. After administration of UTA beyond the recommended time frame, the patient exhibited rapid neurological recovery, emphasizing the drug's potential beyond established guidelines .

Summary Table of Clinical Findings

| Study/Case | Patient Population | Treatment Timing | Survival Rate | Comments |

|---|---|---|---|---|

| Santos et al. (2017) | 135 patients with fluoropyrimidine toxicity | Within 96 hours | ~96% | Compared to ~16% historical control |

| Case Report (2022) | Patient with delayed toxicity | Beyond 96 hours | Rapid improvement noted | Neurological recovery observed |

Q & A

Q. What molecular mechanisms underlie uridine triacetate's antidotal efficacy against fluoropyrimidine (FP) toxicity?

this compound is a prodrug metabolized by nonspecific esterases into uridine, which competitively inhibits 5-FU incorporation into RNA, thereby reducing cellular damage . Methodologically, researchers can validate this mechanism using in vitro models of FP toxicity by measuring uridine's competition kinetics via RNA sequencing or fluorometric assays. Animal studies (e.g., rodent models) further confirm dose-dependent survival improvements .

Q. What pharmacokinetic properties make this compound suitable for rapid intervention in FP toxicity?

this compound's rapid intestinal absorption and deacetylation to uridine ensure high systemic bioavailability within hours of administration. Researchers can replicate these findings using plasma concentration-time curves in preclinical models or human pharmacokinetic trials . Key parameters include time to peak uridine concentration (Tmax) and half-life (t½), which are critical for optimizing dosing schedules .

Q. Under what clinical scenarios is this compound most effective?

Efficacy is highest when administered within 96 hours of FP exposure, particularly in cases of overdose or DPD deficiency. Retrospective cohort analyses (e.g., pooled data from 135 patients) show 97% survival in overdose cases and 89% in early-onset toxicity when administered promptly . Researchers should design trials stratifying patients by toxicity onset time and genetic polymorphisms (e.g., DPYD variants) to refine inclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's impact on FP treatment efficacy?

Evidence conflicts on whether non-emergent use of this compound interferes with FP chemotherapy. To address this, researchers can conduct in vivo studies comparing tumor response rates in FP-treated cohorts with/without prophylactic this compound. Meta-analyses of historical data (e.g., post-2015 cases) may clarify risk-benefit ratios in non-overdose scenarios .

Q. What experimental designs are optimal for assessing this compound in pediatric populations?

Pediatric studies require age-adjusted dosing and safety monitoring due to limited data. Case reports (e.g., a 22-month-old asymptomatic patient treated via nasogastric tube) suggest feasibility, but controlled trials with pharmacokinetic sub-studies are needed . Researchers should incorporate pediatric-specific toxicity endpoints (e.g., neurodevelopmental effects) .

Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound's therapeutic window?

DPD deficiency exacerbates FP toxicity, necessitating this compound. Advanced methodologies include genotyping patients in clinical trials to correlate DPYD variants (e.g., rs3918290) with this compound response. Pharmacogenomic models can predict subgroups with heightened this compound dependency .

Q. What statistical approaches address survival rate discrepancies in this compound trials?

Pooled analyses of two clinical trials reported 97% survival in overdose cases (n=117) vs. 89% in early toxicity (n=18). Researchers should apply weighted survival analysis or propensity score matching to control for confounders like administration timing and comorbidities . Sensitivity analyses can assess robustness of these estimates.

Q. How can preclinical models improve this compound's translational relevance?

Current models often lack genetic diversity (e.g., DPYD knockout rodents). Researchers can use CRISPR-engineered animal models or humanized liver mice to mimic pharmacogenomic variability. Dose-response studies in these models can refine therapeutic thresholds for genetically at-risk populations .

Q. What barriers exist in integrating this compound into global treatment guidelines?

Despite FDA approval, access is limited in regions like Australia due to cost and regulatory hurdles (e.g., Special Access Schemes). Comparative effectiveness research across healthcare systems can identify implementation barriers, while cost-effectiveness models justify expanded formularies .

Q. How do researchers mitigate bias in retrospective studies of this compound?

Retrospective analyses (e.g., 25 cases post-2015) risk selection bias. Researchers should use multivariable regression to adjust for variables like FP dose, toxicity severity, and comorbidities. Prospective registries with standardized data collection improve validity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.